Cetalkonium chloride

Descripción general

Descripción

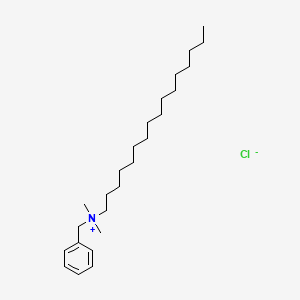

El cloruro de cetalconio es un compuesto de amonio cuaternario que pertenece a la familia del cloruro de alquil-bencildimetilamonio. El grupo alquilo en el cloruro de cetalconio tiene una longitud de cadena de dieciséis carbonos. Este compuesto se usa comúnmente en productos farmacéuticos, ya sea como excipiente o como ingrediente activo .

Métodos De Preparación

El cloruro de cetalconio se sintetiza mediante una reacción de cuaternización. La ruta sintética típicamente implica la reacción de hexadecilamina con cloruro de bencilo en presencia de un solvente adecuado. Las condiciones de reacción incluyen el mantenimiento de un rango de temperatura de 50-60 °C y el uso de un catalizador como el hidróxido de sodio para facilitar la reacción. El producto luego se purifica mediante recristalización para obtener cloruro de cetalconio en su forma pura .

Análisis De Reacciones Químicas

El cloruro de cetalconio experimenta varias reacciones químicas, que incluyen:

Reacciones de sustitución: Puede participar en reacciones de sustitución nucleofílica debido a la presencia del grupo bencilo.

Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes.

Formación de complejos: El cloruro de cetalconio puede formar complejos con otros compuestos, particularmente aquellos con grupos aniónicos.

Los reactivos comunes utilizados en estas reacciones incluyen hidróxido de sodio, ácido clorhídrico y varios solventes orgánicos. Los principales productos formados dependen de las condiciones específicas de la reacción y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anti-infective Agent

Cetalkonium chloride is primarily utilized as an active ingredient in topical pharmaceutical products designed to relieve pain from mouth ulcers and denture sores. Products such as Bonjela and Pansoral contain this compound at concentrations typically around 0.01% (w/w). Despite its use, it is not classified as a potent bactericidal agent due to its low water solubility, which limits its efficacy against certain pathogens like Pseudomonas aeruginosa .

Table 1: Efficacy of this compound in Various Products

| Product | Active Ingredients | Concentration | Indications |

|---|---|---|---|

| Bonjela | This compound | 0.01% | Mouth ulcers, denture sores |

| Pansoral | This compound | 0.01% | Mouth ulcers |

| Cationorm | This compound | 0.1% | Dry eye treatment |

1.2 Cationic Surface-Active Agent

Due to its amphiphilic nature, this compound serves as an effective emulsifier in pharmaceutical formulations, particularly in ophthalmic nanoemulsions. It enhances the stability of oil-in-water emulsions by providing a positive charge at the surface of oil nanodroplets, which aids in their adhesion to negatively charged biological surfaces . This property is crucial for formulations like Cationorm and Retaine MGD, which are used for dry eye syndrome treatment.

This compound's biological activity is significant in enhancing the bioavailability of active ingredients in ocular applications. Its cationic nature promotes adhesion to the ocular surface, increasing the penetration of drugs into ocular tissues and improving healing outcomes for corneal lesions .

Case Study: Efficacy in Ocular Treatments

A study comparing liposomal formulations containing cyclosporin A (CsA) with traditional emulsions found that those utilizing this compound showed superior tear film stability and lower irritation levels in rabbit models, suggesting enhanced therapeutic potential for dry eye treatments .

Safety Profile

The safety profile of this compound has been evaluated extensively. Although it belongs to the same class as benzalkonium chloride, studies indicate that when incorporated into oil-in-water emulsions, this compound is sequestered from the aqueous phase, minimizing potential cytotoxic effects on ocular tissues .

Table 2: Safety Observations from Clinical Studies

| Study Reference | Concentration Used | Observations |

|---|---|---|

| Karn et al. | 0.1% | Lower irritation compared to Restasis |

| Regulatory Review | Up to 0.1% | Safe for ophthalmic use |

Regulatory Status

This compound is recognized by regulatory bodies such as the FDA and MHRA, with established safe concentrations for topical and oral use not exceeding 0.1%. Its presence in over-the-counter products underscores its acceptance within therapeutic contexts .

Mecanismo De Acción

El mecanismo de acción del cloruro de cetalconio se basa en su capacidad para crear una carga positiva, que proporciona propiedades bioadhesivas a las superficies cargadas negativamente. Esto permite que el compuesto interrumpa las membranas celulares, inactive las enzimas y desnaturalice las proteínas. Estas acciones contribuyen a sus propiedades antimicrobianas y antisépticas .

Comparación Con Compuestos Similares

El cloruro de cetalconio es similar a otros compuestos de amonio cuaternario como el cloruro de benzalconio y el cloruro de cetrimonio. es único debido a su longitud específica de cadena alquílica y su superior lipofilia, lo que lo hace más efectivo en ciertas aplicaciones. Los compuestos similares incluyen:

Cloruro de benzalconio: Utilizado como desinfectante y conservante.

Cloruro de cetrimonio: Utilizado en acondicionadores para el cabello y champús por sus propiedades acondicionadoras

El cloruro de cetalconio destaca por sus aplicaciones específicas en la administración de fármacos oftálmicos y su capacidad para mejorar la biodisponibilidad de los fármacos a través de sus propiedades bioadhesivas .

Actividad Biológica

Cetalkonium chloride (CKC), a quaternary ammonium compound, is widely recognized for its antimicrobial properties. Its biological activity is primarily attributed to its effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria as well as fungi. This article delves into the mechanisms of action, pharmacodynamics, and clinical applications of CKC, supported by relevant research findings and case studies.

The antimicrobial activity of CKC is primarily due to its ability to disrupt cell membranes. The positively charged molecules interact with negatively charged surfaces of microbial cells, leading to:

- Membrane Disruption : CKC integrates into the lipid bilayer, causing structural disorganization and permeability changes.

- Protein Denaturation : It inactivates essential enzymes and denatures proteins within microbial cells, leading to cell death.

- Bioadhesive Properties : The positive charge enhances adhesion to surfaces, which is beneficial for topical applications .

Pharmacodynamics

CKC exhibits a broad spectrum of antimicrobial activity. Research indicates that it is particularly effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus spp.

- Gram-negative bacteria : Including Pseudomonas aeruginosa, although some strains show resistance.

- Fungi : CKC has demonstrated antifungal properties against various fungal pathogens .

Clinical Applications

CKC is utilized in various formulations for its therapeutic effects:

- Topical Antiseptic : Commonly found in mouthwashes and topical gels for oral ulcers and gingivitis.

- Wound Care : Effective in treating minor cuts and abrasions due to its antimicrobial properties.

- Ophthalmic Solutions : Used in formulations for eye care products .

Efficacy Against Bacterial Strains

A study evaluated the antibacterial effects of CKC combined with choline salicylate against multiple bacterial strains. The results indicated:

| Bacterial Strain | Sensitivity to CKC (Diameter of Inhibition Zone) |

|---|---|

| Pseudomonas aeruginosa | Insensitive (no inhibition) |

| Staphylococcus spp. | Sensitive (15-25 mm inhibition) |

| Streptococcus spp. | Highly sensitive (>25 mm inhibition) |

This study highlighted the varying sensitivity levels among different bacterial strains, emphasizing the need for careful selection in clinical applications .

Case Study: Oral Applications

In a clinical case involving patients with herpes labialis and oral ulcers, CKC was applied topically. Patients reported significant relief from symptoms within 48 hours, demonstrating its effectiveness as an analgesic and anti-inflammatory agent .

Propiedades

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPWTBGAZSPLHA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-34-4 (Parent) | |

| Record name | Cetalkonium chloride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3041665 | |

| Record name | Benzylhexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cetalkonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

122-18-9 | |

| Record name | Benzylhexadecyldimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetalkonium chloride [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cetalkonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N-hexadecyl-N,N-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzylhexadecyldimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cetalkonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETALKONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85474O1N9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.